3-formyl-5-hydroxybenzonitrile
Description
Properties
CAS No. |
1015414-78-4 |
|---|---|
Molecular Formula |
C8H5NO2 |
Molecular Weight |
147.1 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Formyl 5 Hydroxybenzonitrile
Retrosynthetic Analysis of 3-Formyl-5-hydroxybenzonitrile
A retrosynthetic analysis of this compound (I) reveals several potential synthetic pathways. The primary disconnections involve the formyl (-CHO) and nitrile (-CN) groups.
Disconnection of the Formyl Group: This leads to the precursor 3-hydroxybenzonitrile (II). The forward reaction would then involve an ortho-formylation of this phenolic precursor.
Disconnection of the Nitrile Group: This suggests 3-formyl-5-hydroxyaniline (III) as a key intermediate. The forward synthesis would necessitate the conversion of the amino group to a nitrile, for example, via a Sandmeyer reaction.
A third approach could involve the modification of functional groups on a pre-existing substituted benzene (B151609) ring. For instance, starting with 3,5-dihydroxybenzaldehyde (B42069) and selectively converting one hydroxyl group to a nitrile.
This analysis highlights that the core challenges lie in the regioselective introduction of the formyl group onto a substituted phenol (B47542) and the efficient incorporation of the nitrile functionality.
Strategies for Ortho-Formylation of Phenolic Precursors
The introduction of a formyl group ortho to a hydroxyl group on a benzene ring is a critical step in the synthesis of this compound from precursors like 3-hydroxybenzonitrile. Several classical and modern formylation reactions can be adapted for this purpose.
Reimer-Tiemann Reaction Variants in Substituted Phenol Formylation
The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols. byjus.comgeeksforgeeks.org It typically involves the reaction of a phenol with chloroform (B151607) in the presence of a strong base, leading to the formation of an ortho-hydroxybenzaldehyde. byjus.comallen.in The reactive species is dichlorocarbene (B158193) (:CCl2), generated in situ from chloroform and base. allen.in For a substituted phenol like 3-hydroxybenzonitrile, the directing effects of both the hydroxyl and nitrile groups will influence the regioselectivity of the formylation. The hydroxyl group is an activating, ortho-para director, while the nitrile group is a deactivating, meta-director. In this case, the powerful ortho-directing ability of the phenoxide, formed under the basic reaction conditions, is expected to dominate, favoring formylation at the positions ortho to the hydroxyl group.
Vilsmeier-Haack Formylation Applied to Benzonitrile (B105546) Systems
The Vilsmeier-Haack reaction provides an alternative route for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.org The reaction employs a Vilsmeier reagent, typically a chloroiminium ion, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). wikipedia.orgenamine.net While phenols themselves are good substrates, the reactivity of benzonitrile systems in this reaction can be influenced by the electron-withdrawing nature of the nitrile group. However, the presence of the activating hydroxyl group in 3-hydroxybenzonitrile could render the aromatic ring sufficiently nucleophilic to react with the Vilsmeier reagent. wikipedia.org The reaction proceeds via electrophilic aromatic substitution, with the initial product being an iminium ion, which is subsequently hydrolyzed to the aldehyde during workup. wikipedia.org
Duff Reaction and Its Adaptations for Benzonitrile Derivatives
The Duff reaction utilizes hexamine (hexamethylenetetramine) as the formylating agent, typically in the presence of an acid catalyst like boric acid or trifluoroacetic acid, to formylate phenols, primarily at the ortho position. wikipedia.orgaskfilo.com The reaction mechanism involves the formation of an iminium ion from hexamine, which then acts as the electrophile. wikipedia.org While the classical Duff reaction often requires stringent conditions and gives modest yields, modifications using trifluoroacetic acid have been shown to be more efficient and applicable to a wider range of aromatic compounds. mdma.chgoogle.com For a substrate like 3-hydroxybenzonitrile, the Duff reaction could be a viable method for introducing the formyl group, with the regioselectivity being directed by the hydroxyl group.
Magnesium Dihalide-Mediated Formylation of Substituted Phenols
A milder and highly regioselective method for the ortho-formylation of phenols involves the use of paraformaldehyde in the presence of magnesium dichloride and a base like triethylamine (B128534). mdma.chorgsyn.org This method has been shown to be effective for a variety of substituted phenols, providing good to excellent yields of the corresponding salicylaldehydes. mdma.chmdma.ch The reaction is believed to proceed through the formation of a magnesium phenoxide, which then reacts with formaldehyde. mdma.ch The magnesium ion plays a crucial role in directing the formylation exclusively to the ortho position. sciencemadness.orgorgsyn.org This method's high regioselectivity and use of relatively benign reagents make it an attractive strategy for the synthesis of this compound from 3-hydroxybenzonitrile. orgsyn.org Research has shown that this method is applicable to phenols with both electron-donating and electron-withdrawing groups, although the latter may react more sluggishly. mdma.ch
Introduction of the Nitrile Functional Group in Aromatic Systems
The nitrile group is a key functional group in this compound and can be introduced into an aromatic ring through several reliable methods. numberanalytics.comnumberanalytics.com Aromatic nitriles are versatile intermediates in organic synthesis, serving as precursors to amines, carboxylic acids, and various heterocyclic compounds. numberanalytics.comfiveable.me
One of the most common methods for introducing a nitrile group is the Sandmeyer reaction . wikipedia.orgbyjus.com This reaction involves the diazotization of a primary aromatic amine with nitrous acid to form a diazonium salt, which is then treated with a copper(I) cyanide salt to yield the corresponding benzonitrile. wikipedia.orgacs.org This method is broadly applicable and is a cornerstone in the synthesis of aryl nitriles. algoreducation.comjove.com
Another important method is the Rosenmund-von Braun reaction , which involves the cyanation of an aryl halide with copper(I) cyanide, often at elevated temperatures in a polar solvent. wikipedia.orgorganic-chemistry.org While effective, this reaction can sometimes require harsh conditions. thieme-connect.de Modern modifications, such as the use of palladium or nickel catalysts, have been developed to allow for milder reaction conditions. thieme-connect.de
The dehydration of primary amides or aldoximes also provides a route to nitriles. wikipedia.orgatamankimya.com For instance, an aromatic amide can be dehydrated using reagents like phosphorus pentoxide or thionyl chloride to afford the corresponding nitrile. algoreducation.com
The choice of method for introducing the nitrile group in a synthesis of this compound would depend on the specific retrosynthetic pathway being followed. If starting from an aniline (B41778) derivative, the Sandmeyer reaction would be the logical choice. If an aryl halide is the precursor, the Rosenmund-von Braun reaction would be more appropriate.
Cyanation Reactions of Halogenated Aromatic Precursors (e.g., Rosenmund–von Braun Reaction)
The introduction of a nitrile group onto an aromatic ring via a halogen precursor is a fundamental transformation in organic synthesis. The Rosenmund–von Braun reaction, a classic method, facilitates the conversion of an aryl halide to an aryl nitrile using copper(I) cyanide (CuCN). wikipedia.orgorganic-chemistry.org This reaction typically requires high temperatures (150–250 °C) and polar, high-boiling solvents like DMF or nitrobenzene. organic-chemistry.orgthieme-connect.de
For the synthesis of this compound, a suitable precursor would be a di-substituted aryl halide, such as 3-bromo-5-hydroxybenzaldehyde (B172141) or a protected derivative. The mechanism is believed to involve the oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate, which then undergoes reductive elimination to yield the nitrile product. organic-chemistry.org
Modern advancements have aimed to mitigate the harsh conditions of the classical procedure. Research has shown that additives can significantly lower the required reaction temperature. For instance, L-proline has been identified as an effective promoter for the Rosenmund–von Braun reaction, enabling the cyanation of aryl bromides and iodides to proceed at much milder temperatures of 80–120 °C. thieme-connect.de This modification enhances the reaction's functional group compatibility, which is crucial when dealing with sensitive moieties like the formyl and hydroxyl groups present in the target molecule.
The use of ionic liquids as a solvent has also been explored to improve the reaction, aligning with green chemistry principles. wikipedia.org
Table 1: Comparison of Rosenmund-von Braun Reaction Conditions
| Feature | Classical Conditions | L-Proline Promoted Conditions |
|---|---|---|
| Temperature | 150–250 °C thieme-connect.de | 80–120 °C thieme-connect.de |
| Catalyst/Reagent | Copper(I) Cyanide (excess) organic-chemistry.org | Copper(I) Cyanide, L-Proline (promoter) thieme-connect.de |
| Solvent | High-boiling polar solvents (e.g., DMF, Pyridine) organic-chemistry.org | Various organic solvents (e.g., DMF, DMSO) thieme-connect.de |
| Advantages | Established, powerful C-CN bond formation | Milder conditions, better functional group tolerance thieme-connect.de |
| Disadvantages | Harsh conditions, potential side reactions, difficult purification organic-chemistry.orgthieme-connect.de | Requires additive |
Dehydration of Aldehyde Oximes to Nitriles
A widely used and versatile route to nitriles is the dehydration of aldoximes. researchgate.netresearchgate.net This two-step conceptual process first involves the conversion of an aldehyde to its corresponding aldoxime, followed by a dehydration step to yield the nitrile. For this compound, the synthesis would begin with the precursor 3-formyl-5-hydroxybenzaldehyde, which is reacted with hydroxylamine (B1172632) to form 3-formyl-5-hydroxybenzaldehyde oxime.
A plethora of reagents can effect the subsequent dehydration. These methods vary in their mildness and efficiency:
Heating in Solvent: A simple procedure involves heating the aldoxime in a solvent like N,N-dimethylformamide (DMF) to induce dehydration. researchgate.net
Modern Dehydrating Agents: Reagents such as the Burgess reagent provide a mild and efficient means of converting both aliphatic and aromatic aldoximes to their corresponding nitriles in excellent yields. epa.gov
Catalytic Methods: An Appel-type dehydration can be achieved using oxalyl chloride and triethylamine with a catalytic amount of triphenylphosphine (B44618) oxide, with reactions often completing in under 10 minutes. researchgate.net
This transformation is a key step in many synthetic sequences and is valued for its reliability and the wide range of available methodologies. nih.gov
Convergent and Divergent Synthetic Routes
The synthesis of a multifunctional molecule like this compound can be approached through various strategic plans, broadly categorized as convergent or divergent. These strategies involve either building the molecule from separate fragments and joining them late-stage (convergent) or starting with a core structure and modifying it (divergent).
Step-by-Step Elaboration of Aromatic Core
This divergent approach involves the sequential introduction or modification of functional groups on a simpler aromatic precursor. A hypothetical route could start with 3-hydroxybenzonitrile. The challenge would be the regioselective introduction of a formyl group at the C-5 position. Ortho-formylation reactions, which direct the formyl group to a position adjacent to a hydroxyl group, are common. uio.noorgsyn.org However, achieving the required meta-substitution pattern often requires more complex, multi-step strategies involving protecting groups and directed metallation.
An alternative step-by-step synthesis is exemplified by the preparation of related compounds, where a substituted benzaldehyde (B42025) is the starting point for a sequence of reactions including cyanation, etherification, and further modifications to build a more complex structure. google.com For instance, a synthesis could begin with 3,5-dihydroxybenzaldehyde, where one hydroxyl group is selectively protected, followed by formylation or cyanation, and subsequent deprotection and functional group interconversion. A patent describing the synthesis of 3-chloro-5-hydroxy-benzonitrile from 3,5-dichlorobenzonitrile (B1202942) illustrates this principle, where one halogen is selectively replaced, demonstrating the stepwise elaboration of the aromatic core. google.com
One-Pot Synthetic Strategies
One-pot syntheses are highly efficient as they combine multiple reaction steps into a single operation, avoiding the time-consuming and yield-reducing isolation of intermediates. orgsyn.org A prominent example relevant to the synthesis of this compound is the direct conversion of an aldehyde to a nitrile.
This can be achieved by reacting an aldehyde with hydroxylamine hydrochloride in a suitable solvent, which generates the aldoxime in situ and promotes its subsequent dehydration to the nitrile in a single pot. ajgreenchem.com Studies on analogous compounds, such as the synthesis of 3,5-dimethyl-4-hydroxybenzonitrile from its corresponding aldehyde, have shown high yields (93%) using DMF as the solvent. researchgate.net This method is attractive for its simplicity, operational ease, and high efficiency.
Table 2: One-Pot Aldehyde to Nitrile Synthesis
| Precursor | Reagent | Solvent | Key Feature | Yield (Analogous Rxn) | Reference |
|---|---|---|---|---|---|
| Aromatic Aldehyde | Hydroxylamine Hydrochloride | N,N-dimethylformamide (DMF) | In situ oxime formation and dehydration | 93% | researchgate.net |
| Aromatic Aldehyde | Hydroxylamine Hydrochloride | N-methylpyrrolidone (NMP) | Direct one-pot process | High | researchgate.net |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to chemical synthesis aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of nitriles, which has traditionally involved toxic cyanide reagents, is a prime area for such innovations. acs.orgnih.gov
Utilization of Ionic Liquids as Catalysts and Solvents
Ionic liquids (ILs) are salts with low melting points that are gaining attention as environmentally benign alternatives to volatile organic solvents. mdpi.comscirp.org Their negligible vapor pressure, thermal stability, and recyclability make them attractive for green synthesis. mdpi.com
In the context of producing this compound, ionic liquids can be employed in several of the aforementioned synthetic steps:
In Cyanation Reactions: As mentioned, halide-based ionic liquids have been successfully used as recyclable reaction media for the Rosenmund-von Braun reaction, improving its environmental footprint. wikipedia.orgscispace.com
In Nitrile Synthesis from Aldehydes: Research has demonstrated that simple ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([BMIm][Cl]), can act as a catalyst for the conversion of aldehydes to nitriles using hydroxylamine hydrochloride. This "domino"-type reaction proceeds efficiently and offers a green, simple strategy for nitrile synthesis, showing excellent generality for various aromatic aldehydes. acs.org The ionic liquid facilitates multiple interactions that synergistically catalyze the transformation. acs.org
The use of ionic liquids represents a significant step towards developing more sustainable and efficient synthetic routes for valuable chemical compounds like this compound.
Solvent-Free and Atom-Economical Approaches
Solvent-free and atom-economical syntheses represent the pinnacle of green chemistry principles in practice. These methodologies are designed to maximize the incorporation of all atoms from the starting materials into the final product (atom economy) and to eliminate the use of volatile and often hazardous organic solvents (solvent-free conditions). While specific, detailed research literature on the application of these methods for the synthesis of this compound is not extensively documented, the principles can be applied to its logical precursors, such as 3-hydroxybenzonitrile.
Key solvent-free and atom-economical techniques applicable to this type of synthesis include microwave-assisted synthesis, multicomponent reactions (MCRs), and mechanochemistry.
Microwave-Assisted (MW) Synthesis: This technique utilizes microwave radiation to heat the reaction mixture directly and efficiently. Unlike conventional heating, MW irradiation can lead to dramatic reductions in reaction times (from hours to minutes), increased product yields, and enhanced purity. Current time information in Bangalore, IN.ajrconline.org Reactions can often be conducted under solvent-free conditions, where the reactants are adsorbed onto a solid support or simply mixed together. For instance, the Vilsmeier-Haack formylation, a classic method for introducing a formyl group onto an activated aromatic ring, has been successfully performed on various phenols under solvent-free microwave conditions, offering significant advantages over traditional solvent-based methods. ajrconline.org
Atom-Economical Multicomponent Reactions (MCRs): MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. biosynth.com This approach is inherently atom-economical as it minimizes the formation of by-products. Such reactions align with green chemistry principles by reducing the number of synthetic steps and purification stages, thereby saving energy and resources. smolecule.comuio.no The development of an MCR that yields this compound or a close derivative would be a significant advancement in its efficient synthesis.
Mechanochemical Synthesis: This solvent-free approach involves inducing chemical reactions through mechanical force, such as grinding, milling, or shearing. ijpcbs.com By avoiding bulk solvents, mechanochemistry reduces waste and can lead to the formation of novel products or polymorphs. This method is particularly effective for solid-state reactions and has been applied to the synthesis of various heterocyclic and aromatic compounds.
Research Findings:
A comparative study on the Vilsmeier-Haack formylation of phenols has demonstrated the superiority of solvent-free conditions over traditional solution-phase reactions. ajrconline.org When the reaction was conducted by grinding the phenol with the Vilsmeier-Haack reagent in a mortar and pestle at room temperature, or by using microwave irradiation for very short durations (30-60 seconds), the formylated products were obtained in significantly higher yields and with drastically reduced reaction times compared to reactions run in solvents. ajrconline.org
The table below illustrates a representative comparison of a conventional solvent-based Vilsmeier-Haack reaction with a solvent-free approach for the formylation of a generic phenol, which could be analogous to the synthesis of this compound from 3-hydroxybenzonitrile.
Table 1: Comparison of Conventional vs. Solvent-Free Vilsmeier-Haack Formylation of Phenols
| Method | Reagents | Conditions | Reaction Time | Yield (%) |
| Conventional | Phenol, Vilsmeier Reagent, Solvent | Reflux | 5 - 10 hours | 60 - 75 |
| Solvent-Free (Grinding) | Phenol, Vilsmeier Reagent | Room Temp., Mortar & Pestle | 20 - 30 min | 85 - 95 |
| Solvent-Free (Microwave) | Phenol, Vilsmeier Reagent | Microwave Irradiation (e.g., 300W) | 30 - 60 sec | 90 - 98 |
This table is a representative example based on general findings for phenols ajrconline.org and illustrates the potential advantages of solvent-free methods for the synthesis of formylated hydroxybenzonitriles.
These advanced methodologies offer powerful, environmentally benign, and efficient alternatives to classical synthetic routes. Their application to the synthesis of this compound would streamline its production, reduce chemical waste, and lower energy consumption, aligning the manufacturing process with the principles of modern green chemistry.
Chemical Transformations and Derivatization Strategies of 3 Formyl 5 Hydroxybenzonitrile
Reactions at the Aldehyde (Formyl) Moiety
The formyl group is a highly reactive functional group that readily undergoes oxidation, reduction, and a variety of condensation reactions to form new carbon-carbon and carbon-nitrogen bonds.
Oxidation Reactions to Carboxylic Acids
The aldehyde functionality of 3-formyl-5-hydroxybenzonitrile can be readily oxidized to the corresponding carboxylic acid, yielding 3-cyano-5-hydroxybenzoic acid. This transformation is a fundamental reaction in organic synthesis, allowing for the introduction of a carboxylic acid group, which can undergo further derivatization.
A common and effective oxidizing agent for this conversion is potassium permanganate (B83412) (KMnO4) in an alkaline medium. The reaction proceeds by the attack of the permanganate ion on the aldehyde, followed by the elimination of manganese dioxide and the formation of the carboxylate salt. Subsequent acidification yields the final carboxylic acid product.
| Oxidizing Agent | Solvent | Temperature | Product | Yield |
| Potassium Permanganate (KMnO₄) | Aqueous base (e.g., NaOH) | Room Temperature to mild heating | 3-Cyano-5-hydroxybenzoic acid | High |
Table 1: Representative conditions for the oxidation of the formyl group.
Reduction Reactions to Hydroxymethyl and Methyl Groups
The formyl group can be selectively reduced to a primary alcohol (hydroxymethyl group) or further reduced to a methyl group, providing pathways to different classes of derivatives.
Reduction to Hydroxymethyl Group:
The selective reduction of the aldehyde to a hydroxymethyl group can be achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). This reagent is chemoselective for aldehydes and ketones and typically does not reduce the nitrile or the aromatic ring under standard conditions. The reaction is usually performed in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature. This transformation yields 3-(hydroxymethyl)-5-hydroxybenzonitrile.
Reduction to Methyl Group:
Complete reduction of the formyl group to a methyl group requires more forcing conditions. Classic methods for this transformation include the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid). These methods, however, might not be compatible with the other functional groups present in the molecule. A milder alternative for the deoxygenation of aldehydes is the use of triethylsilane in the presence of a strong Lewis acid, such as trifluoroacetic acid.
| Reducing Agent | Solvent | Product |
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 3-(Hydroxymethyl)-5-hydroxybenzonitrile |
| Triethylsilane (Et₃SiH) / Trifluoroacetic Acid (TFA) | Dichloromethane | 3-Methyl-5-hydroxybenzonitrile |
Table 2: Reagents for the reduction of the formyl group.
Condensation Reactions with Amines (Schiff Base Formation)
The formyl group of this compound readily reacts with primary amines to form imines, also known as Schiff bases. studymind.co.uk This condensation reaction typically occurs under acidic or basic catalysis and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. studymind.co.uk The resulting Schiff bases are versatile intermediates that can be further reduced to secondary amines or used as ligands in coordination chemistry. studymind.co.ukscielo.br
The reaction can be carried out by refluxing the aldehyde and the amine in a suitable solvent, often with azeotropic removal of water to drive the equilibrium towards the product.
| Amine | Catalyst | Solvent | Product Type |
| Primary Alkylamine (e.g., methylamine) | Acetic Acid (catalytic) | Toluene | N-Alkyl-imine |
| Primary Arylamine (e.g., aniline) | None or mild acid | Ethanol | N-Aryl-imine |
Table 3: General conditions for Schiff base formation.
Wittig and Horner-Wadsworth-Emmons Olefination Reactions
The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful methods for converting aldehydes into alkenes with high regio- and stereoselectivity. google.commasterorganicchemistry.comambeed.comnrochemistry.comwikipedia.org
Wittig Reaction:
In the Wittig reaction, a phosphorus ylide (Wittig reagent) reacts with the aldehyde to form an oxaphosphetane intermediate, which then collapses to yield an alkene and triphenylphosphine (B44618) oxide. google.commasterorganicchemistry.comlibretexts.orgchemistrysteps.com The stereochemical outcome of the reaction is influenced by the nature of the ylide. Unstabilized ylides generally lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. For this compound, reaction with a Wittig reagent such as methyltriphenylphosphonium (B96628) bromide (to form a methylene (B1212753) group) would yield 3-hydroxy-5-vinylbenzonitrile.
Horner-Wadsworth-Emmons (HWE) Reaction:
The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding Wittig reagent. ambeed.comnrochemistry.comwikipedia.orgconicet.gov.arresearchgate.net A significant advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying purification. ambeed.com The HWE reaction typically shows a high selectivity for the (E)-alkene product. ambeed.comwikipedia.org The reaction of this compound with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride would yield the corresponding (E)-α,β-unsaturated ester.
| Reagent | Base | Product Type |
| Methyltriphenylphosphonium bromide (Wittig) | n-Butyllithium | Alkene |
| Triethyl phosphonoacetate (HWE) | Sodium Hydride | (E)-α,β-Unsaturated ester |
Table 4: Representative reagents for olefination reactions.
Knoevenagel Condensation and Related Carbon-Carbon Bond Formations
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. asianpubs.orgwikipedia.orgresearchgate.netresearchgate.netacgpubs.org This reaction is a versatile method for forming carbon-carbon double bonds. The reaction is typically catalyzed by a weak base, such as an amine or its salt. wikipedia.org
Active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) are common substrates for the Knoevenagel condensation. The reaction of this compound with malononitrile in the presence of a catalyst like piperidine (B6355638) or a Brønsted-acidic ionic liquid would lead to the formation of 2-(3-cyano-5-hydroxybenzylidene)malononitrile. asianpubs.orgresearchgate.net This product contains a new vinylidene dinitrile functionality.
| Active Methylene Compound | Catalyst | Product Type |
| Malononitrile | Piperidine or Brønsted-acidic ionic liquid | Vinylidene dinitrile |
| Ethyl Cyanoacetate | Piperidine or Lewis acid | α-Cyano-α,β-unsaturated ester |
Table 5: Conditions for Knoevenagel condensation.
Reactions at the Nitrile Moiety
The nitrile group of this compound can also undergo a range of chemical transformations, although it is generally less reactive than the formyl group.
Hydrolysis to Amides and Carboxylic Acids:
The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under acidic or basic conditions. acs.orgresearchgate.netrsc.orggoogle.comgoogle.com This reaction typically requires heating. For instance, treatment with a strong acid like sulfuric acid or a strong base like sodium hydroxide (B78521), followed by an acidic workup, would convert the nitrile group to a carboxylic acid. This would ultimately lead to 3-formyl-5-hydroxybenzoic acid, the same product as the oxidation of the formyl group. Selective hydrolysis to the amide can sometimes be achieved under milder, often enzyme- or metal-catalyzed, conditions. researchgate.netrsc.org
Reduction to Primary Amines:
The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. studymind.co.ukgoogle.comwikipedia.orgsmolecule.comorganic-chemistry.org The reduction with LiAlH₄ is a powerful method but will also reduce the aldehyde group. smolecule.com To selectively reduce the nitrile, the aldehyde group would first need to be protected. Catalytic hydrogenation, for example using Raney nickel or a ruthenium catalyst under hydrogen pressure, can also be employed for the reduction of nitriles to primary amines. studymind.co.ukgoogle.comwikipedia.org
Addition of Grignard Reagents to form Ketones:
Grignard reagents can add to the electrophilic carbon of the nitrile group to form an intermediate imine anion, which upon aqueous workup, hydrolyzes to a ketone. libretexts.orgmasterorganicchemistry.comchemistrysteps.comyoutube.comlibretexts.org This reaction provides a route to synthesize ketones from nitriles. For example, the reaction of this compound with methylmagnesium bromide, after protection of the hydroxyl and formyl groups, would yield an acetophenone (B1666503) derivative after hydrolysis.
| Reagent/Condition | Product Functional Group |
| H₂SO₄ / H₂O, heat | Carboxylic acid |
| NaOH / H₂O, heat; then H₃O⁺ | Carboxylic acid |
| LiAlH₄; then H₂O | Primary amine (and reduction of formyl) |
| H₂ / Raney Ni | Primary amine |
| R-MgBr; then H₃O⁺ | Ketone |
Table 6: Summary of reactions at the nitrile moiety.
Hydrolysis to Carboxamides and Carboxylic Acids
The nitrile group of this compound can undergo hydrolysis to yield either a carboxamide or a carboxylic acid, depending on the reaction conditions. This transformation is a fundamental reaction of nitriles. libretexts.org
The hydrolysis can be catalyzed by either acid or base. libretexts.org In a basic medium, the hydroxide ion attacks the electrophilic carbon of the nitrile, leading to an imine anion. Protonation then forms a hydroxy imine, which tautomerizes to the corresponding amide. libretexts.org Further hydrolysis of the amide under the same conditions yields the carboxylate salt, which upon acidification, gives the carboxylic acid. libretexts.orgorganic-chemistry.org Acid-catalyzed hydrolysis proceeds by initial protonation of the nitrile nitrogen, rendering the carbon more electrophilic for the attack by water. Subsequent steps lead to the formation of the amide, which can be further hydrolyzed to the carboxylic acid. libretexts.org
The conversion of nitriles to carboxylic acids can also be achieved through enzymatic pathways, utilizing whole cells or isolated enzymes like nitrilase and amidase. researchgate.net These biocatalytic methods can offer high selectivity and operate under mild conditions. researchgate.net
Reduction to Primary Amines
The nitrile functionality in this compound can be reduced to a primary amine, specifically a benzylamine (B48309) derivative. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH4). libretexts.orgsmolecule.com The reaction involves the nucleophilic addition of a hydride ion from LiAlH4 to the electrophilic carbon of the nitrile group. This is followed by a second hydride addition to the intermediate imine anion. libretexts.org Subsequent workup with water protonates the resulting dianion to furnish the primary amine. libretexts.org It is important to note that LiAlH4 is a powerful reducing agent and can also reduce the formyl group. smolecule.com Therefore, selective reduction of the nitrile may require protection of the aldehyde group or the use of alternative, milder reducing agents.
Nucleophilic Addition to the Nitrile Group (e.g., Grignard, Organolithium Reagents)
The electrophilic carbon atom of the nitrile group in this compound is susceptible to attack by strong carbon nucleophiles such as Grignard and organolithium reagents. libretexts.orgsigmaaldrich.comwikipedia.org
Grignard Reagents: The reaction of a nitrile with a Grignard reagent (RMgX) results in the formation of a ketone after an acidic workup. youtube.comleah4sci.commasterorganicchemistry.com The organomagnesium compound adds across the carbon-nitrogen triple bond to form an imine anion, which is then hydrolyzed in the presence of acid to the corresponding ketone. masterorganicchemistry.com This reaction is a valuable tool for creating new carbon-carbon bonds and synthesizing ketones. youtube.com For example, the reaction of a benzonitrile (B105546) with n-butylmagnesium bromide has been studied and found to follow second-order kinetics. masterorganicchemistry.com
Organolithium Reagents: Organolithium reagents (RLi) are highly reactive nucleophiles that also add to the nitrile group. sigmaaldrich.comwikipedia.org Due to their strong basicity, care must be taken to avoid deprotonation of the hydroxyl group on the benzene (B151609) ring. wikipedia.orglibretexts.org Protection of the hydroxyl group may be necessary before carrying out the reaction with the organolithium reagent. The initial adduct formed can be hydrolyzed to a ketone in a similar manner to the Grignard reaction.
Cycloaddition Reactions Involving the Nitrile Group
The nitrile group can participate in cycloaddition reactions, a powerful method for constructing heterocyclic rings. A common example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. mdpi.commdpi.com In this type of reaction, a 1,3-dipole reacts with a dipolarophile (in this case, the nitrile) to form a five-membered ring.
For instance, nitrile oxides, which can be generated in situ, react with nitriles to form 1,2,4-oxadiazoles. The regioselectivity of these cycloadditions is influenced by both electronic and steric factors. mdpi.com This strategy has been employed in the synthesis of various heterocyclic compounds, including isoxazolines from the reaction of nitrile oxides with alkenes. mdpi.com While direct examples involving this compound are not prevalent in the provided search results, the general reactivity of the nitrile group suggests its potential as a dipolarophile in such cycloaddition reactions.
Reactions at the Hydroxyl Moiety
The phenolic hydroxyl group of this compound is a key site for derivatization, allowing for the introduction of various functional groups through alkylation and acylation reactions.
O-Alkylation and O-Acylation Reactions
O-Alkylation: The hydroxyl group can be converted to an ether through O-alkylation. This is typically achieved by reacting the phenol (B47542) with an alkyl halide in the presence of a base. smolecule.com The base, such as sodium hydroxide, deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then displaces the halide from the alkylating agent in a nucleophilic substitution reaction. smolecule.com
O-Acylation: Similarly, O-acylation introduces an ester functionality. This can be accomplished by reacting the phenol with an acylating agent like an acid chloride or an anhydride (B1165640) in the presence of a base. google.com The base activates the phenol, facilitating its attack on the electrophilic carbonyl carbon of the acylating agent.
Etherification and Esterification Strategies
Etherification: Etherification involves the formation of an ether linkage. Beyond simple O-alkylation with alkyl halides, other strategies can be employed. For instance, the Williamson ether synthesis provides a general method for preparing ethers.
Esterification: Esterification is the process of forming an ester. In addition to O-acylation with acid chlorides and anhydrides, direct esterification with carboxylic acids can be carried out, often catalyzed by an acid. The Fischer-Speier esterification is a classic example of this approach. The reaction of phenols with a mixture of formic acid and acetic anhydride can yield formates. researchgate.net
These reactions on the hydroxyl group are fundamental in modifying the electronic and steric properties of the molecule, which can be crucial for tuning its reactivity and potential biological activity.
Phenolic Oxidation Reactions
Phenolic oxidation reactions offer a pathway to modify the hydroxyl group of this compound or to transform the aldehyde group through related mechanisms. A prominent reaction in this class is the Dakin oxidation, which typically involves the conversion of an ortho- or para-hydroxylated phenyl aldehyde or ketone into a benzenediol and a carboxylate using hydrogen peroxide in a basic solution. wikipedia.orgpharmaguideline.comambeed.comhooghlywomenscollege.ac.in The reaction proceeds via a mechanism closely related to the Baeyer-Villiger oxidation, involving the migration of the aryl group. wikipedia.orghooghlywomenscollege.ac.in
The success of the Dakin reaction is highly dependent on the relative positions of the hydroxyl and carbonyl groups. wikipedia.orghooghlywomenscollege.ac.in For this compound, the hydroxyl group is in the meta position relative to the formyl group. In the classic Dakin reaction, meta-hydroxybenzaldehydes are generally considered unreactive. alfa-chemistry.com The electronic activation provided by an ortho or para hydroxyl group is necessary to facilitate the key aryl migration step.
However, alternative oxidation conditions can be employed to transform meta-hydroxybenzaldehydes. For instance, the use of potassium persulfate (Oxone) can facilitate the oxidation of m-hydroxybenzaldehyde to its corresponding carboxylic acid or ester, a pathway distinct from the standard Dakin outcome. alfa-chemistry.com This suggests that while this compound may be resistant to classic Dakin conditions, other oxidizing systems could selectively convert the formyl group. Another related transformation, the Baeyer-Villiger oxidation, typically converts ketones to esters and aldehydes to carboxylic acids. pressbooks.pub The regioselectivity of this reaction is predictable, with the migratory aptitude of different groups following the general trend: H > Aryl > 3° alkyl > 2° alkyl > 1° alkyl > methyl. pressbooks.pub For an aldehyde like this compound, the hydrogen atom would preferentially migrate, leading to the formation of 3-cyano-5-hydroxybenzoic acid.
| Isomer | Typical Reagent | Reaction Name | Expected Major Product |
|---|---|---|---|
| ortho-Hydroxybenzaldehyde | H₂O₂ / Base | Dakin Oxidation | Catechol (Benzene-1,2-diol) |
| para-Hydroxybenzaldehyde | H₂O₂ / Base | Dakin Oxidation | Hydroquinone (Benzene-1,4-diol) |
| meta-Hydroxybenzaldehyde | H₂O₂ / Base | Dakin Oxidation | Generally No Reaction alfa-chemistry.com |
| meta-Hydroxybenzaldehyde | Potassium Persulfate (Oxone) | Oxidation | 3-Hydroxybenzoic Acid alfa-chemistry.com |
| This compound | Peroxyacid (e.g., mCPBA) | Baeyer-Villiger Oxidation | 3-Cyano-5-hydroxybenzoic acid |
Multi-Component Reactions (MCRs) Incorporating this compound as a Building Block
Multi-component reactions (MCRs), in which three or more reactants combine in a one-pot synthesis to form a single product, are powerful tools for generating molecular diversity and complexity. dovepress.comresearchgate.netrsc.org The structure of this compound, with its three distinct functional groups, makes it a theoretically ideal candidate for constructing complex polyfunctional molecules through MCRs. While specific MCRs employing this compound are not extensively documented, the reactivity of analogous compounds provides a strong basis for its potential applications.
The Biginelli reaction, a well-known MCR, condenses an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidines (DHPMs). nih.govarkat-usa.org This reaction has been successfully applied to meta-hydroxybenzaldehydes. For example, the large-scale synthesis of Monastrol, a potent inhibitor of the mitotic kinesin Eg5, utilizes 3-hydroxybenzaldehyde, ethyl acetoacetate, and thiourea (B124793) in a B(C₆F₅)₃-catalyzed Biginelli reaction. ias.ac.in
Given this precedent, this compound can be envisioned as a substrate for a similar reaction. The condensation of this compound with a β-dicarbonyl compound and urea/thiourea would lead to the formation of a highly functionalized dihydropyrimidine. The resulting scaffold would contain the core DHPM structure, a pendant 3-cyano-5-hydroxyphenyl group at the C4 position, and other substituents depending on the chosen β-dicarbonyl component. The nitrile and hydroxyl groups would remain as valuable functional handles for further derivatization, enabling the creation of extensive chemical libraries based on this core structure.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst (Example) | Expected Product Core Structure |
|---|---|---|---|---|
| This compound | Ethyl Acetoacetate | Thiourea | B(C₆F₅)₃ / Acid | 4-(3-Cyano-5-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester |
The participation of a polyfunctional molecule like this compound in MCRs raises important questions of selectivity.
Chemoselectivity: The molecule contains three functional groups with different reactivities: an electrophilic aldehyde, an acidic phenol, and a relatively inert nitrile. In many MCRs, such as the Ugi and Passerini reactions, the initial step involves the reaction between the aldehyde and another component. walisongo.ac.idwikipedia.orgmdpi.com However, the presence of an acidic proton on the phenolic hydroxyl group can interfere. For instance, in the Passerini reaction, which combines an aldehyde, a carboxylic acid, and an isocyanide, the phenolic proton can act as the requisite acid component. wikipedia.orgorganic-chemistry.org Studies using salicylaldehyde (B1680747) (ortho-hydroxybenzaldehyde) have shown that this participation of the phenol leads to a two-component adduct rather than the expected three-component Passerini product. mdpi.com To achieve the desired outcome, protection of the hydroxyl group (e.g., via acylation) is necessary to ensure the aldehyde participates as the intended carbonyl component. mdpi.com Therefore, controlling chemoselectivity in MCRs with this compound would likely necessitate a protection/deprotection strategy for the hydroxyl group. The nitrile group is generally unreactive under typical MCR conditions and would be expected to remain intact in the final product.
Regio- and Stereoselectivity: In reactions like the Biginelli condensation, the regioselectivity is well-defined by the reaction mechanism, leading to a specific constitutional isomer. arkat-usa.org The reaction, however, creates a new stereocenter at the C4 position of the pyrimidine (B1678525) ring. Without the use of chiral catalysts or auxiliaries, the Biginelli reaction typically produces a racemic mixture of enantiomers. Achieving stereocontrol in MCRs is a significant area of contemporary research, often requiring sophisticated catalyst design to favor the formation of a single enantiomer. researchgate.netrsc.org
Spectroscopic Characterization and Structural Elucidation of 3 Formyl 5 Hydroxybenzonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 3-formyl-5-hydroxybenzonitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques offers a complete assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the aromatic ring.
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aldehydic proton, the hydroxyl proton, and the three aromatic protons. The aldehydic proton is expected to appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The phenolic hydroxyl proton signal is often broad and its chemical shift is highly dependent on the solvent and concentration, but it is generally expected in the region of 5.0 to 8.0 ppm.
The three aromatic protons will present a characteristic splitting pattern. The proton at the 2-position (H-2) and the proton at the 6-position (H-6) are expected to appear as doublets or triplets due to coupling with their neighbors. The proton at the 4-position (H-4) will likely be a triplet. The electron-withdrawing nature of the formyl and cyano groups, along with the electron-donating effect of the hydroxyl group, will influence the precise chemical shifts of these aromatic protons.
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| Aldehydic-H | 9.5 - 10.5 | s (singlet) | N/A |
| Aromatic-H2 | 7.5 - 7.8 | d (doublet) or t (triplet) | ~2-3 |
| Aromatic-H4 | 7.2 - 7.5 | t (triplet) | ~2-3 |
| Aromatic-H6 | 7.6 - 7.9 | d (doublet) or t (triplet) | ~2-3 |
| Hydroxyl-OH | 5.0 - 8.0 (variable) | br s (broad singlet) | N/A |
The ¹³C NMR spectrum will provide valuable information about the carbon framework of this compound. The carbonyl carbon of the aldehyde group is characteristically found far downfield, typically in the range of 190-200 ppm. libretexts.org The carbon of the nitrile group (C≡N) is expected to resonate between 115 and 125 ppm.
The six aromatic carbons will have distinct chemical shifts influenced by the attached functional groups. The carbon bearing the hydroxyl group (C-5) will be shifted downfield (155-160 ppm) due to the oxygen's deshielding effect. The carbons attached to the formyl (C-3) and cyano (C-1) groups will also be deshielded. The remaining aromatic carbons will appear in the typical aromatic region of 110-140 ppm.
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl-C (C=O) | 190 - 200 |
| Aromatic-C1 (-CN) | 110 - 115 |
| Aromatic-C2 | 125 - 130 |
| Aromatic-C3 (-CHO) | 135 - 140 |
| Aromatic-C4 | 120 - 125 |
| Aromatic-C5 (-OH) | 155 - 160 |
| Aromatic-C6 | 115 - 120 |
| Nitrile-C (C≡N) | 115 - 125 |
To unambiguously assign the proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent aromatic protons, helping to establish their connectivity around the ring. For instance, correlations would be expected between H-2 and H-4, and between H-4 and H-6.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹J-coupling). libretexts.orglibretexts.org This allows for the direct assignment of the carbon signals for the protonated aromatic carbons (C-2, C-4, and C-6) and the aldehyde group.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups, each of which has characteristic vibrational frequencies.
The FTIR spectrum of this compound will be characterized by several key absorption bands that confirm the presence of its functional groups.
O-H Stretch : A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group. The broadness is due to hydrogen bonding.
C-H Stretch (Aromatic and Aldehydic) : Aromatic C-H stretching vibrations typically appear as a group of weaker bands in the 3000-3100 cm⁻¹ region. The aldehydic C-H stretch is expected to show two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.
C≡N Stretch : The nitrile group will exhibit a sharp, medium-intensity absorption band in the range of 2220-2260 cm⁻¹. uc.edu
C=O Stretch : The carbonyl group of the aldehyde will give rise to a strong, sharp absorption band between 1680 and 1710 cm⁻¹. uc.edu
C=C Stretch (Aromatic) : The stretching vibrations of the aromatic ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl | O-H stretch | 3200 - 3600 | Broad, Strong |
| Aromatic | C-H stretch | 3000 - 3100 | Weak to Medium |
| Aldehyde | C-H stretch | 2810 - 2850 and 2700 - 2750 | Weak |
| Nitrile | C≡N stretch | 2220 - 2260 | Medium, Sharp |
| Aldehyde | C=O stretch | 1680 - 1710 | Strong, Sharp |
| Aromatic | C=C stretch | 1450 - 1600 | Medium to Weak |
Raman spectroscopy, which is based on the inelastic scattering of monochromatic light, provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.
In the Raman spectrum of this compound, the C≡N stretching vibration is expected to be a strong and sharp band, as the polarizability of the nitrile bond changes significantly during vibration. The aromatic ring vibrations will also give rise to characteristic bands, including the ring breathing mode around 1000 cm⁻¹. The C=O stretch of the aldehyde is typically weaker in the Raman spectrum compared to the FTIR spectrum.
Raman spectroscopy is also a valuable tool for studying the effects of solvents on molecular structure and interactions. scielo.br The position and width of the vibrational bands can be sensitive to the polarity and hydrogen-bonding capability of the solvent. For this compound, studying its Raman spectrum in a series of solvents with varying properties could provide insights into solute-solvent interactions, particularly involving the hydroxyl and carbonyl groups. Changes in the O-H and C=O stretching frequencies could indicate the extent of hydrogen bonding with the solvent molecules.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental formula of a compound, as well as for assessing its purity.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₈H₅NO₂), the theoretical exact mass can be calculated. An experimental HRMS analysis would be expected to yield a mass measurement that is very close to this theoretical value, typically within a few parts per million (ppm). This high degree of accuracy allows for the confident determination of the molecular formula, distinguishing it from other compounds with the same nominal mass.
An illustrative representation of expected HRMS data for this compound is presented below.
Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₈H₅NO₂ |
| Theoretical Exact Mass | 147.03203 |
| Ion Adduct | [M+H]⁺ |
| Theoretical m/z | 148.03931 |
| Expected Experimental m/z | 148.0391 (example) |
This table is for illustrative purposes, as specific experimental data for this compound is not publicly available.
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an invaluable tool for assessing the purity of a sample and for analyzing complex mixtures. In the context of this compound, GC-MS analysis would involve vaporizing the sample and passing it through a chromatographic column, which separates the components of the mixture based on their volatility and interaction with the column's stationary phase.
As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint" that can be used to identify the compound. The retention time (the time it takes for the compound to travel through the column) is also a characteristic property that aids in its identification. By integrating the area under the peak in the chromatogram, the relative abundance of this compound in a sample can be determined, providing a quantitative measure of its purity.
Table 2: Illustrative GC-MS Data for a Hypothetical Sample of this compound
| Retention Time (min) | Identified Compound | Peak Area (%) | Key Mass Fragments (m/z) |
|---|---|---|---|
| 8.5 | This compound | 99.5 | (Hypothetical) 147, 119, 91, 65 |
| 6.2 | Impurity A | 0.3 | (Hypothetical) |
This table presents hypothetical data to illustrate the application of GC-MS for purity analysis.
X-ray Crystallography for Solid-State Structure Determination
To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound would be required. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
This analysis would provide precise measurements of all bond lengths (e.g., C-C, C-O, C-N, C-H) and bond angles within the molecule. Furthermore, it would reveal the preferred conformation of the molecule in the solid state, including the planarity of the benzene (B151609) ring and the relative orientations of the formyl, hydroxyl, and nitrile substituents.
Table 3: Hypothetical Bond Lengths and Angles for this compound from Single-Crystal X-ray Diffraction
| Parameter | Bond/Angle | Expected Value (Å or °) |
|---|---|---|
| Bond Length | C-C (aromatic) | ~1.39 Å |
| C-CN | ~1.45 Å | |
| C≡N | ~1.15 Å | |
| C-CHO | ~1.48 Å | |
| C=O | ~1.22 Å | |
| C-OH | ~1.36 Å | |
| Bond Angle | C-C-C (aromatic) | ~120° |
| C-C-CN | ~120° | |
| C-C-CHO | ~120° |
This table contains expected, generalized values for illustrative purposes, as a crystal structure for this specific compound has not been reported in the Cambridge Structural Database (CSD).
Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This packing is governed by intermolecular forces. For this compound, the hydroxyl group is a strong hydrogen bond donor, while the oxygen of the formyl group and the nitrogen of the nitrile group are potential hydrogen bond acceptors. Therefore, it is highly probable that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds.
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, each having different physical properties. Solvatomorphism is a related phenomenon where the compound co-crystallizes with solvent molecules. The presence of multiple functional groups capable of forming different hydrogen bonding networks in this compound suggests that polymorphism could be a possibility.
Different crystallization conditions (e.g., solvent, temperature, rate of cooling) could potentially lead to different polymorphs. X-ray crystallography is the primary tool for identifying and characterizing these different solid forms. The study of polymorphism is crucial in fields such as pharmaceuticals, as different polymorphs can have different solubilities, dissolution rates, and stability. While no specific studies on the polymorphism or solvatomorphism of this compound have been reported, these are important considerations in the full solid-state characterization of the compound.
Theoretical and Computational Studies of 3 Formyl 5 Hydroxybenzonitrile
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It has been successfully applied to predict the properties of various benzonitrile (B105546) derivatives. DFT methods are instrumental in understanding the fundamental aspects of 3-formyl-5-hydroxybenzonitrile at a molecular level.
The first step in most quantum chemical calculations is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface.
Due to the presence of the formyl (-CHO) and hydroxyl (-OH) groups, which can rotate around their single bonds to the benzene (B151609) ring, this compound can exist in different conformations. Conformational analysis is performed to identify the possible stable conformers and their relative energies. Typically, DFT calculations, for instance, using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize the geometry of these conformers. The conformer with the lowest calculated energy is identified as the global minimum, representing the most stable structure of the molecule in the gas phase. This analysis is crucial as the molecular conformation influences its physical, chemical, and spectroscopic properties.
The electronic properties of a molecule are key to understanding its reactivity and spectral behavior. DFT calculations provide valuable information about the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. semanticscholar.org A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. ijarset.com These energies are used to calculate various global reactivity descriptors.
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. Red areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-poor regions (positive potential), prone to nucleophilic attack. The MEP map for this compound would identify the reactive sites, with negative potential expected around the oxygen atoms of the hydroxyl and formyl groups and the nitrogen of the nitrile group.
Table 1: Key Electronic Properties (Illustrative) (Note: The following values are illustrative examples based on typical DFT calculations for similar aromatic compounds, as specific published data for this compound is not available.)
| Parameter | Description | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4.5 eV |
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful experimental technique for identifying functional groups and elucidating molecular structure. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes of vibration.
By calculating the second derivatives of the energy with respect to the atomic coordinates, a theoretical vibrational spectrum can be generated for the optimized geometry of this compound. However, theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net Comparing the scaled theoretical frequencies with experimental IR and Raman spectra allows for a detailed and accurate assignment of the observed vibrational bands to specific molecular motions, such as C≡N stretching, C=O stretching, O-H bending, and aromatic ring vibrations.
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. hakon-art.com These descriptors help predict the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.
Fukui Functions (f(r)): The Fukui function measures the change in electron density at a specific point when an electron is added to or removed from the molecule. nih.govnih.gov It helps identify which atoms are most likely to accept or donate electrons. There are three types: f+(r) for nucleophilic attack (electron acceptance), f-(r) for electrophilic attack (electron donation), and f0(r) for radical attack.
Local Softness (s(r)): Related to the Fukui function, local softness is another indicator used to predict site selectivity in chemical reactions. nih.govresearchgate.net It is defined as the product of the global softness (S) and the Fukui function. A higher value of local softness at an atomic site indicates higher reactivity at that site. researchgate.net
For this compound, these calculations would pinpoint the specific atoms on the benzene ring and within the functional groups that are most susceptible to different types of chemical attack, providing a theoretical basis for understanding its reaction chemistry.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While DFT calculations typically model molecules in the gas phase at zero Kelvin, Molecular Dynamics (MD) simulations allow for the study of molecular behavior over time at finite temperatures. MD simulations can provide insights into the dynamic nature of this compound, including its conformational flexibility and interactions with its environment.
A key application of MD is to investigate solvent effects. The properties and reactivity of a molecule can change significantly in solution compared to the gas phase. By simulating this compound in a box of explicit solvent molecules (e.g., water, methanol), MD can explore how solvent interactions, such as hydrogen bonding, affect its structure and dynamics. researchgate.netchemrxiv.org For instance, simulations could reveal the stability of intramolecular versus intermolecular hydrogen bonds and how the solvent shell is structured around the solute molecule.
Quantum Chemical Analysis of Reaction Mechanisms and Pathways
Quantum chemical methods are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, these calculations can identify transition states, intermediate structures, and reaction products.
For reactions involving this compound, quantum chemical analysis can be used to:
Calculate Activation Energies: By locating the transition state structure connecting reactants and products, the energy barrier (activation energy) for a proposed reaction step can be calculated. This helps determine the feasibility and rate of the reaction.
Compare Reaction Pathways: When a reaction can proceed through multiple possible pathways, computational analysis can determine the most energetically favorable route by comparing the activation energies of each path.
Understand Reaction Selectivity: These methods can explain why a reaction yields a particular product (regioselectivity or stereoselectivity) by analyzing the energies of different possible transition states.
This type of analysis provides a molecular-level understanding of the reactivity of this compound, complementing experimental studies of its chemical transformations.
Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in a molecule, providing a chemically intuitive picture of bonding and orbital interactions. It translates the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures, such as core orbitals, lone pairs, and bonds. This analysis is particularly valuable for understanding charge delocalization and the stability endowed by hyperconjugative interactions.
For this compound, an NBO analysis would elucidate the electronic interplay between the benzene ring and its three functional groups: the electron-withdrawing formyl (-CHO) and nitrile (-CN) groups, and the electron-donating hydroxyl (-OH) group. The analysis quantifies the delocalization of electron density from filled "donor" orbitals to empty "acceptor" orbitals. Key interactions expected in this molecule would involve the delocalization of lone pair electrons from the oxygen atom of the hydroxyl group and π-electrons from the aromatic ring into the antibonding orbitals (π*) of the formyl and nitrile groups.
While the principles of NBO analysis are well-established, specific computational studies detailing the quantitative E(2) stabilization energies for this compound are not available in published literature. An illustrative table of the types of interactions that would be quantified is presented below.
Interactive Table: Hypothetical NBO Second-Order Perturbation Analysis of this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (O) of Hydroxyl | π* (C=O) of Formyl | Data not available in published literature | Intramolecular Charge Transfer |
| LP (O) of Hydroxyl | π* (C≡N) of Nitrile | Data not available in published literature | Intramolecular Charge Transfer |
| π (Aromatic Ring) | π* (C=O) of Formyl | Data not available in published literature | Resonance Stabilization |
| π (Aromatic Ring) | π* (C≡N) of Nitrile | Data not available in published literature | Resonance Stabilization |
| LP (O) of Formyl | σ* (O-H) of another molecule | Data not available in published literature | Intermolecular Hydrogen Bond |
| LP (N) of Nitrile | σ* (O-H) of another molecule | Data not available in published literature | Intermolecular Hydrogen Bond |
This table is illustrative. The E(2) values represent the stabilization energy from donor-acceptor interactions. Specific calculated values for this compound are not available in the reviewed scientific literature.
In Silico Screening and Molecular Docking Studies
In silico screening and molecular docking are computational techniques used in drug discovery to predict the binding affinity and orientation of a small molecule (a ligand) within the active site of a target protein. mdpi.com These methods are essential for identifying potential therapeutic candidates by evaluating their theoretical interactions with biological targets on a molecular level. This analysis is purely theoretical and does not involve clinical data.
The process begins with the creation of three-dimensional models of both the ligand (this compound) and the target proteins of interest. A virtual library of protein targets can be screened to identify those with the highest predicted affinity for the ligand.
In a molecular docking simulation, the this compound molecule would be flexibly placed into the binding site of a target protein. A scoring function is then used to calculate the binding energy, often expressed in kcal/mol, which estimates the theoretical binding affinity. A more negative score typically indicates a more favorable and stable interaction. The simulation also predicts the binding pose, showing the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—between the ligand and the amino acid residues of the protein.
For this compound, its functional groups would be key determinants of its binding profile. The hydroxyl group could serve as a hydrogen bond donor and acceptor, the formyl oxygen and nitrile nitrogen can act as hydrogen bond acceptors, and the benzene ring could participate in π-π stacking or hydrophobic interactions.
Specific molecular docking studies for this compound against particular protein targets have not been reported in the accessible scientific literature. Therefore, a table of its theoretical binding affinities against specific proteins cannot be provided. The table below illustrates how results from such a study would be presented.
Interactive Table: Illustrative Molecular Docking Results for this compound against Hypothetical Protein Targets
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Target A (e.g., Kinase) | XXXX | Data not available in published literature | Data not available in published literature |
| Target B (e.g., Protease) | YYYY | Data not available in published literature | Data not available in published literature |
| Target C (e.g., Receptor) | ZZZZ | Data not available in published literature | Data not available in published literature |
This table is for illustrative purposes only. It demonstrates the typical data generated from molecular docking studies. Specific data for this compound is not available in the reviewed literature.
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Routes for 3-Formyl-5-hydroxybenzonitrile
Future research will likely focus on developing more environmentally friendly and efficient methods for the synthesis of this compound, moving away from traditional multi-step procedures that may involve harsh reagents. The principles of green chemistry will be pivotal in guiding these new synthetic strategies. Key areas of exploration will include:
Biocatalysis: The use of enzymes to catalyze the synthesis could offer high selectivity and milder reaction conditions. For instance, engineered oxidoreductases could be employed for the selective formylation of a 3,5-disubstituted phenol (B47542) precursor.
Photocatalysis: Light-driven reactions could provide an energy-efficient route to this compound. Research into photocatalytic C-H formylation of 3-hydroxybenzonitrile would be a promising direction.
Flow Chemistry: Continuous flow reactors can offer enhanced control over reaction parameters, leading to higher yields and purity while minimizing waste. This approach would be particularly beneficial for scaling up the production of this compound.
A comparative overview of potential sustainable synthetic approaches is presented in Table 1.
| Synthesis Strategy | Potential Advantages | Research Focus |
| Biocatalysis | High selectivity, mild conditions, reduced waste | Enzyme screening and engineering |
| Photocatalysis | Use of renewable energy, high atom economy | Development of efficient photocatalysts |
| Flow Chemistry | Precise reaction control, scalability, safety | Reactor design and optimization |
| One-Pot Synthesis | Reduced workup steps, time and resource efficient | Catalyst and reaction condition optimization |
Table 1: Potential Sustainable Synthetic Routes for this compound
Exploration of Advanced Catalytic Systems for Derivatization
The derivatization of this compound is key to unlocking its full potential. Future research will explore advanced catalytic systems to selectively modify its functional groups.
Selective Aldehyde Modifications: Catalytic systems that allow for the selective transformation of the aldehyde group in the presence of the phenol and nitrile functionalities will be highly valuable. This includes catalytic reductions, oxidations, and C-C bond-forming reactions.
Phenolic Hydroxyl Group Functionalization: Research into catalysts for the selective O-alkylation, O-acylation, or O-arylation of the hydroxyl group will expand the library of accessible derivatives.
Nitrile Group Transformations: The development of catalysts for the selective hydration of the nitrile to an amide or its reduction to an amine will provide access to new classes of compounds with potentially interesting biological activities or material properties.
Synergistic Catalysis: The design of catalytic systems that can activate and transform two or more functional groups in a controlled manner will enable the rapid synthesis of complex molecules from the this compound scaffold. nih.gov
Table 2 highlights some advanced catalytic approaches for the derivatization of this compound.
| Catalytic Approach | Target Functional Group | Potential Products |
| Organocatalysis | Aldehyde | Chiral alcohols, carboxylic acids |
| Transition Metal Catalysis | Phenolic Hydroxyl, Nitrile | Ethers, esters, amines |
| Photoredox Catalysis | Aldehyde, Phenolic Hydroxyl | Complex organic molecules |
| Synergistic Catalysis | Multiple groups simultaneously | Fused heterocyclic systems |
Table 2: Advanced Catalytic Systems for Derivatization
Integration of this compound into Complex Supramolecular Architectures
The distinct functional groups of this compound make it an excellent building block for the construction of complex supramolecular assemblies. nso-journal.org Future research in this area will likely focus on:
Crystal Engineering: The ability of the hydroxyl and nitrile groups to participate in hydrogen bonding and the aldehyde to form Schiff bases or other reversible covalent bonds can be exploited to design crystalline materials with specific topologies and properties.
Metal-Organic Frameworks (MOFs): The compound can serve as a functionalized organic linker in the synthesis of MOFs. The aldehyde and nitrile groups can be post-synthetically modified to introduce additional functionality within the pores of the MOF.
Supramolecular Polymers: The directional interactions of the functional groups can be utilized to create self-assembling supramolecular polymers with applications in areas such as drug delivery and responsive materials.
Host-Guest Chemistry: The aromatic ring and its substituents can act as a recognition site for guest molecules, leading to the development of sensors and molecular machines.
Computational Design and Prediction of Novel Materials and Bioactive Compounds Based on the this compound Scaffold
Computational chemistry will play a crucial role in guiding the future research directions for this compound.
Density Functional Theory (DFT) Studies: DFT calculations can be used to predict the electronic properties, reactivity, and spectroscopic signatures of the molecule and its derivatives. derpharmachemica.com This information can aid in the design of new synthetic routes and the interpretation of experimental data.
Molecular Docking and Virtual Screening: The this compound scaffold can be used as a starting point for the in silico design of new drug candidates. nih.gov Molecular docking studies can predict the binding affinity of its derivatives to various biological targets.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity or material properties, enabling the prediction of the properties of yet-to-be-synthesized compounds. youtube.com
Machine Learning and Artificial Intelligence: Machine learning algorithms can be trained on existing data to predict the outcomes of reactions, suggest optimal synthetic routes, and identify novel molecules with desired properties. nih.govyoutube.com
Table 3 summarizes the application of computational methods in this research area.
| Computational Method | Application | Predicted Outcome |
| DFT | Reactivity analysis | Reaction mechanisms, spectroscopic data |
| Molecular Docking | Drug design | Binding affinities, protein-ligand interactions |
| QSAR | Property prediction | Biological activity, material properties |
| Machine Learning | De novo design | Novel molecular structures with desired properties |
Table 3: Computational Design and Prediction
Cross-Disciplinary Research at the Interface of Organic Synthesis, Materials Science, and Computational Chemistry
The most significant breakthroughs involving this compound are expected to emerge from collaborative, cross-disciplinary research.
Organic Synthesis and Materials Science: The synthesis of novel polymers, adhesives, and functional coatings from this scaffold will require a close collaboration between synthetic chemists and materials scientists. adhesivesmag.comarloninnovations.com The inherent properties of the phenolic and nitrile groups can be leveraged to create high-performance materials. vt.edu
Organic Synthesis and Computational Chemistry: The design and synthesis of new bioactive molecules will be accelerated by the integration of computational predictions with experimental validation.
Materials Science and Computational Chemistry: Computational modeling can be used to predict the properties of new materials based on the this compound unit, guiding experimental efforts towards the most promising candidates.
Organic-Inorganic Hybrid Materials: The functional groups of this compound can be used to anchor the molecule to inorganic surfaces, leading to the development of novel hybrid materials with synergistic properties. nih.govfrontiersin.orgresearchgate.net
The convergence of these fields will undoubtedly lead to innovative applications for this compound and its derivatives, solidifying its position as a valuable building block in modern chemistry.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3-formyl-5-hydroxybenzonitrile, and how can reaction conditions be optimized?
- Methodology : Start with a hydroxyl-substituted benzaldehyde precursor (e.g., 5-hydroxybenzaldehyde) and introduce a nitrile group via nucleophilic substitution or cyanation. For formyl group retention, employ protective strategies (e.g., acetylation of the hydroxyl group before nitrile introduction). Optimize temperature (80–120°C) and catalysts (e.g., CuCN for cyanation) based on analogous benzonitrile syntheses .
- Characterization : Use -NMR to confirm formyl proton resonance (~9.8–10.2 ppm) and hydroxyl proton (~5.5–6.5 ppm, exchangeable). HRMS or FT-IR can validate the nitrile group (C≡N stretch at ~2220–2240 cm) .
Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?
- Methodology : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 2–12) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at 254 nm. Key degradation products may include oxidized or hydrolyzed derivatives (e.g., carboxylic acids or amides) .
Q. What spectroscopic techniques are critical for distinguishing this compound from structural isomers?
- Methodology : Combine -NMR to differentiate substituent positions (carbonyl carbons at ~190–200 ppm for aldehydes, nitrile carbons at ~115–120 ppm). NOESY or COSY NMR can resolve spatial proximity of hydroxyl and formyl groups. X-ray crystallography provides definitive confirmation .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., nitrile, formyl) influence the regioselectivity of electrophilic aromatic substitution in this compound?
- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density and predict reactive sites. Validate experimentally via bromination or nitration reactions. Compare results with analogous compounds (e.g., 3,5-dichlorobenzonitrile) to isolate substituent effects .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodology : Replicate assays under standardized conditions (e.g., cell lines, incubation times). Use SAR analysis to correlate substituent variations (e.g., halogenation at position 2) with activity. Cross-reference cytotoxicity data (e.g., IC) from multiple sources (PubChem, CAS) to identify outliers .
Q. How can computational models predict the tautomeric equilibrium between keto and enol forms of this compound in solution?
- Methodology : Employ ab initio molecular dynamics (AIMD) simulations in explicit solvent models (e.g., water, DMSO). Compare with experimental -NMR shifts in deuterated solvents to quantify tautomer populations. Adjust pH to stabilize specific forms .
Q. What are the challenges in synthesizing this compound-metal complexes, and how can ligand coordination modes be characterized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
